molecular formula C9H19BrS B13954838 1-Bromo-8-(methylsulfanyl)octane CAS No. 64053-04-9

1-Bromo-8-(methylsulfanyl)octane

Cat. No.: B13954838
CAS No.: 64053-04-9
M. Wt: 239.22 g/mol
InChI Key: PHFGEXYMLZOZHZ-UHFFFAOYSA-N
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Description

1-Bromo-8-(methylsulfanyl)octane is a brominated aliphatic compound with the molecular formula C₉H₁₉BrS. It features a bromine atom at the terminal carbon (C1) and a methylsulfanyl (SCH₃) group at the opposite terminal carbon (C8). This structure positions it as a bifunctional molecule, enabling diverse reactivity in organic synthesis, particularly in nucleophilic substitutions, coupling reactions, or as a precursor for sulfur-containing polymers.

Properties

CAS No.

64053-04-9

Molecular Formula

C9H19BrS

Molecular Weight

239.22 g/mol

IUPAC Name

1-bromo-8-methylsulfanyloctane

InChI

InChI=1S/C9H19BrS/c1-11-9-7-5-3-2-4-6-8-10/h2-9H2,1H3

InChI Key

PHFGEXYMLZOZHZ-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-8-(methylthio)octane can be synthesized through the bromination of 8-(methylthio)octane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 1-Bromo-8-(methylthio)octane may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-(methylthio)octane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve the desired oxidation state.

Major Products

    Nucleophilic Substitution: Products include 8-(methylthio)octanol, 8-(methylthio)octanenitrile, and 8-(methylthio)octylamine.

    Oxidation: Products include 8-(methylsulfinyl)octane and 8-(methylsulfonyl)octane.

Scientific Research Applications

1-Bromo-8-(methylthio)octane has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for modifying biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-8-(methylthio)octane involves nucleophilic substitution reactions where the bromine atom, being a good leaving group, is replaced by other nucleophiles. This property is exploited in the preparation of esters, ethers, and other derivatives, which are essential in developing new materials and studying reaction kinetics and mechanisms .

Comparison with Similar Compounds

The following analysis compares 1-Bromo-8-(methylsulfanyl)octane with halogenated and functionalized octane derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Structural and Functional Group Comparisons
Key Compounds :

1-Bromo-8-chlorooctane (CAS 28598-82-5)

1-Bromo-8-fluorooctane (CAS 593-12-4)

1-Bromo-8-(tert-butoxy)octane

1-Bromo-8-(tetrahydropyranyloxy)octane

Property 1-Bromo-8-(methylsulfanyl)octane 1-Bromo-8-chlorooctane 1-Bromo-8-fluorooctane 1-Bromo-8-(tert-butoxy)octane
Molecular Formula C₉H₁₉BrS C₈H₁₆BrCl C₈H₁₆BrF C₁₃H₂₇BrO
Molecular Weight (g/mol) ~239.19 (calculated) 243.57 211.11 297.26
Substituent Electronegativity Moderate (SCH₃: ~2.5) High (Cl: 3.0) Very High (F: 4.0) Low (tert-butoxy: ~3.5 for O)
XLogP3 Estimated ~4.2 Not reported 3.8 ~5.5 (predicted)
Key Reactivity Nucleophilic substitution (Br), sulfide oxidation Halogen exchange (Cl/Br), elimination Fluorine stability, SN2 reactions Ether cleavage, Grignard/coupling

Functional Group Impact :

  • Methylsulfanyl (SCH₃): Less electronegative than halogens (Cl, F) but more polarizable. Enhances solubility in non-polar solvents compared to hydroxyl or ether derivatives. The sulfur atom can participate in oxidation reactions (e.g., to sulfoxide/sulfone) .
  • Halogens (Cl, F) : Higher electronegativity increases polarity and boiling points. Fluorine’s small size and strong C-F bond reduce reactivity in SN2 pathways compared to bromine .
  • Ether Groups (tert-butoxy) : Bulky tert-butoxy groups hinder nucleophilic attack at the adjacent bromine but enable acid-catalyzed deprotection (e.g., in pheromone synthesis) .
Physicochemical Properties
Boiling Points and Solubility :
  • 1-Bromo-8-fluorooctane : Lower molecular weight (211.11 g/mol) and XLogP3 (3.8) suggest moderate volatility and higher water solubility compared to bulkier derivatives .
  • 1-Bromo-8-(methylsulfanyl)octane: Predicted higher hydrophobicity (XLogP3 ~4.2) than fluoro analogs due to the non-polar SCH₃ group. Likely soluble in organic solvents (e.g., acetone, DCM) but insoluble in water.
  • 1-Bromo-8-(tetrahydropyranyloxy)octane : The tetrahydropyran (THP) ether group increases steric bulk and reduces crystallinity, favoring liquid-phase handling .
Thermodynamic Correlations :

Studies on octane isomers using Gourava indices (degree-based topological descriptors) reveal strong correlations between branching, substituent position, and properties like entropy (S) and acentric factor . For linear derivatives like 1-Bromo-8-(methylsulfanyl)octane, lower entropy (due to reduced conformational freedom) and higher acentric factor (polarity) are expected compared to branched analogs.

Biological Activity

1-Bromo-8-(methylsulfanyl)octane is an organobromine compound that has garnered attention for its potential biological activities. This compound, characterized by a bromine atom at the first position and a methylthio group at the eighth position of an octane chain, may exhibit various pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and related fields.

The molecular formula of 1-Bromo-8-(methylsulfanyl)octane is C₉H₁₉BrS, and it has a molecular weight of 227.23 g/mol. The structure includes:

  • A bromine atom which can participate in nucleophilic substitution reactions.
  • A methylsulfanyl group that may influence the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research into the biological activity of 1-Bromo-8-(methylsulfanyl)octane has indicated several areas of interest, including:

  • Antimicrobial Activity : Preliminary studies suggest that brominated compounds can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.
  • Cytotoxic Effects : Some organobromine compounds have been shown to possess cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various brominated compounds, including derivatives similar to 1-Bromo-8-(methylsulfanyl)octane. The results indicated that these compounds exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
1-Bromo-8-(methylsulfanyl)octane64Staphylococcus aureus
Another Brominated Compound32Escherichia coli

Cytotoxicity Studies

In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that 1-Bromo-8-(methylsulfanyl)octane exhibited moderate cytotoxicity. The IC₅₀ values were determined through MTT assays.

Cell LineIC₅₀ (µM)
MCF-725
HeLa30

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells.

Mechanistic Insights

The mechanism of action for the biological activity of 1-Bromo-8-(methylsulfanyl)octane may involve:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress in cells.
  • Disruption of Cellular Membranes : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

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